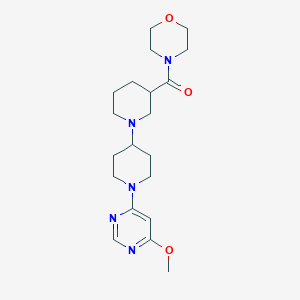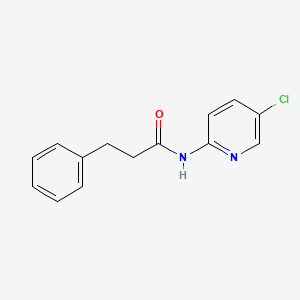![molecular formula C26H23ClN4O4 B5325005 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5325005.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-3-(3-nitrophenyl)acrylamide, commonly known as BPA, is a chemical compound that has been extensively studied for its potential in various scientific research applications. BPA is a synthetic compound that was first synthesized in 1983 and has since been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mechanism of Action
The mechanism of action of BPA is not fully understood, but it is believed to inhibit the growth of cancer cells by interfering with the cell cycle. BPA has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating the caspase pathway. BPA has also been shown to inhibit the activity of certain enzymes involved in the cell cycle.
Biochemical and Physiological Effects:
BPA has been shown to have a variety of biochemical and physiological effects. BPA has been shown to inhibit the activity of certain enzymes involved in the cell cycle, leading to the inhibition of cancer cell growth. BPA has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. BPA has been shown to have anti-inflammatory and antioxidant properties, making it a potential treatment for inflammatory diseases.
Advantages and Limitations for Lab Experiments
BPA has several advantages and limitations for use in laboratory experiments. One of the advantages of BPA is that it is a highly potent compound, making it effective in small doses. BPA is also stable and has a long shelf life, making it easy to store and transport. However, BPA has some limitations, such as its potential toxicity and the need for specialized equipment to handle and store the compound safely.
Future Directions
There are several future directions for research on BPA. One potential direction is to further investigate the mechanism of action of BPA and its effects on cancer cells. Another potential direction is to study the potential use of BPA in combination with other drugs for cancer treatment. Additionally, the potential use of BPA in treating other diseases such as Alzheimer's disease and Parkinson's disease should be further explored. Finally, the toxicity of BPA and its effects on the environment should be studied to ensure safe handling and disposal of the compound.
Conclusion:
In conclusion, BPA is a synthetic compound that has been extensively studied for its potential in various scientific research applications. BPA has shown promising results in inhibiting the growth of cancer cells and has potential in treating other diseases such as Alzheimer's disease and Parkinson's disease. BPA has several advantages and limitations for use in laboratory experiments, and there are several future directions for research on this compound. Further research on BPA could lead to the development of new treatments for cancer and other diseases.
Synthesis Methods
BPA is synthesized by reacting 4-benzoyl-1-piperazine with 3-chloroaniline and 3-nitrophenylacrylic acid in the presence of a catalyst. The reaction yields BPA as a white crystalline solid with a melting point of 250-251°C. The synthesis method of BPA has been extensively studied and optimized to yield high-quality BPA for research purposes.
Scientific Research Applications
BPA has been extensively studied for its potential in various scientific research applications. One of the most promising applications of BPA is in the field of cancer research. BPA has been shown to inhibit the growth of cancer cells in vitro and in vivo. BPA has also been studied for its potential in treating other diseases such as malaria, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
(E)-N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23ClN4O4/c27-23-18-21(28-25(32)12-9-19-5-4-8-22(17-19)31(34)35)10-11-24(23)29-13-15-30(16-14-29)26(33)20-6-2-1-3-7-20/h1-12,17-18H,13-16H2,(H,28,32)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVDGWYRXTWODO-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}methyl)-3-hydroxy-2-methylbenzamide](/img/structure/B5324926.png)

![N-methyl-N-[4-(morpholin-4-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324941.png)
![methyl 3-({3-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-1H-indol-1-yl}methyl)benzoate](/img/structure/B5324944.png)
![methyl N-[3-(3,4,5-trimethoxyphenyl)acryloyl]leucinate](/img/structure/B5324948.png)
![5-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-4-phenylpyrimidin-2-amine](/img/structure/B5324955.png)


![N-(2-hydroxyethyl)-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B5324974.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5324980.png)

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5325000.png)
![(3S*,5S*)-1-(2-chlorobenzoyl)-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5325014.png)
